N-(Piperidine-4-yl)pivalamide hydrochloride
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Overview
Description
N-(Piperidine-4-yl)pivalamide hydrochloride is a chemical compound with the molecular formula C10H21ClN2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include n-(piperidine-4-yl)pivalamide hydrochloride, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s known that piperidine derivatives interact with their targets to induce various biological effects . For instance, some piperidine derivatives have been found to have significant inhibitory bioactivity in HepG2 cells .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Some piperidine derivatives have been found to induce the expression of hif-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Biochemical Analysis
Biochemical Properties
N-(Piperidine-4-yl)pivalamide hydrochloride has been found to interact with various enzymes and proteins. For instance, it has been identified as an activator of hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions .
Cellular Effects
In cellular processes, this compound influences cell function by impacting cell signaling pathways and gene expression. It has been observed to induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to induce p21 expression by dissociating c-Myc, a protein blocking p21 promoter .
Temporal Effects in Laboratory Settings
Preliminary in vitro studies have indicated that compounds in the N-(piperidin-4-yl)benzamide derivative series, including this compound, show significant inhibitory bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidine-4-yl)pivalamide hydrochloride typically involves the reaction of piperidine with pivaloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is often carried out in large reactors with precise temperature and pressure control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(Piperidine-4-yl)pivalamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of piperidine-4-carboxylic acid derivatives.
Reduction: Formation of piperidine-4-ylmethanol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-(Piperidine-4-yl)pivalamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperidine-4-carboxylic acid: A derivative with a carboxyl group at the fourth position.
Piperidine-4-ylmethanol: A derivative with a hydroxyl group at the fourth position.
Uniqueness
N-(Piperidine-4-yl)pivalamide hydrochloride is unique due to its pivalamide group, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2,2-dimethyl-N-piperidin-4-ylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-10(2,3)9(13)12-8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIFFOTZVTYDHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCNCC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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